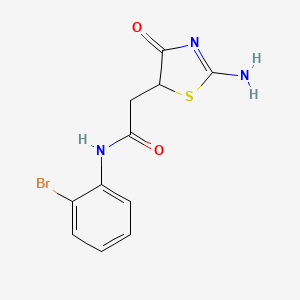![molecular formula C20H15N3O3S B11589829 {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B11589829.png)
{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(Z)-(5-オキソ-1-フェニル-2-チオキソイミダゾリジン-4-イリデン)メチル]-1H-インドール-1-イル}酢酸は、インドール環、イミダゾリジノン部分、酢酸基を含む独特な構造を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件: {3-[(Z)-(5-オキソ-1-フェニル-2-チオキソイミダゾリジン-4-イリデン)メチル]-1H-インドール-1-イル}酢酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つには、酸性または塩基性条件下でインドール誘導体とイミダゾリジノン前駆体の縮合が含まれます。反応は、ルイス酸または塩基などの触媒を使用することで促進され、目的の生成物の収率と選択性を向上させることがよくあります。
工業的製造方法: 工業的環境では、この化合物の製造は、大規模なバッチプロセスまたは連続フロープロセスで行われる場合があります。自動反応器を使用し、反応パラメーター(温度、圧力、pH)を正確に制御することで、品質と収率の安定性を確保します。溶媒抽出とクロマトグラフィー技術が最終生成物の精製に使用されます。
反応の種類:
酸化: この化合物は、特にインドール環で酸化反応を起こし、さまざまな酸化誘導体を生成します。
還元: イミダゾリジノン部分の還元により、対応するアミンまたはアルコールが得られます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: パラジウム触媒または水素化ホウ素ナトリウムの存在下で水素ガスを使用します。
置換: ルイス酸触媒の存在下で、臭素または塩素などのハロゲン化剤を使用します。
主要な生成物:
- インドール環の酸化誘導体。
- イミダゾリジノン部分の還元型。
- さまざまな官能基を持つ置換インドール誘導体。
4. 科学研究への応用
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。その独自の構造は、新しい反応経路の探求と、新しい合成方法の開発を可能にします。
生物学: 生物学研究では、この化合物は生物活性分子の可能性について研究されています。抗菌、抗ウイルス、または抗癌特性を示す可能性があり、創薬の候補となります。
医学: この化合物の潜在的な治療効果は、前臨床研究で調査されています。特定の生物学的標的に対する相互作用能力は、新しい医薬品の開発のための有望なリード化合物となります。
工業: 材料科学分野では、この化合物は、導電性ポリマーや高度なコーティングなど、ユニークな特性を持つ新しい材料の開発における潜在的な用途について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetic acid typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with an imidazolidinone precursor under acidic or basic conditions. The reaction is often facilitated by the use of catalysts such as Lewis acids or bases to enhance the yield and selectivity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) ensures consistent quality and high yield. Solvent extraction and chromatographic techniques are employed for the purification of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the imidazolidinone moiety can yield corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxidized derivatives of the indole ring.
- Reduced forms of the imidazolidinone moiety.
- Substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: In the materials science field, the compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用機序
{3-[(Z)-(5-オキソ-1-フェニル-2-チオキソイミダゾリジン-4-イリデン)メチル]-1H-インドール-1-イル}酢酸がその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。インドール環は、タンパク質中の芳香族残基とπ-πスタッキング相互作用を行うことができ、イミダゾリジノン部分は、アミノ酸側鎖と水素結合を形成できます。これらの相互作用は、酵素または受容体の活性を調節し、観察される生物学的効果につながります。
類似化合物:
- {3-[(Z)-(5-オキソ-1-フェニル-2-チオキソイミダゾリジン-4-イリデン)メチル]-1H-インドール-1-イル}プロピオン酸
- {3-[(Z)-(5-オキソ-1-フェニル-2-チオキソイミダゾリジン-4-イリデン)メチル]-1H-インドール-1-イル}酪酸
比較: その類似体と比較して、{3-[(Z)-(5-オキソ-1-フェニル-2-チオキソイミダゾリジン-4-イリデン)メチル]-1H-インドール-1-イル}酢酸は、酢酸基の存在により、独自の特性を示します。この官能基は、水性媒体における溶解性を高め、特定の分子標的との相互作用を促進することで、生物活性を影響を与える可能性があります。
類似化合物との比較
- {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}propionic acid
- {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}butyric acid
Comparison: Compared to its analogs, {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetic acid exhibits unique properties due to the presence of the acetic acid group. This functional group enhances its solubility in aqueous media and may influence its biological activity by facilitating interactions with specific molecular targets.
特性
分子式 |
C20H15N3O3S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-[3-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C20H15N3O3S/c24-18(25)12-22-11-13(15-8-4-5-9-17(15)22)10-16-19(26)23(20(27)21-16)14-6-2-1-3-7-14/h1-11H,12H2,(H,21,27)(H,24,25)/b16-10- |
InChIキー |
DGMYVPYSAYEVFE-YBEGLDIGSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/NC2=S |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methylpropyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoate](/img/structure/B11589748.png)
![1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B11589760.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11589767.png)
![Ethyl 4-(4-chlorophenyl)-2-({2-[7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B11589775.png)
![9-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B11589780.png)
![2-[(2-Fluorophenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11589788.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11589790.png)
![2,6-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11589792.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclododecanamine](/img/structure/B11589799.png)
![methyl 5-(4-isopropylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589800.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11589814.png)
oxan-4-YL]ethyl})amine](/img/structure/B11589820.png)

![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chloro-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11589824.png)
